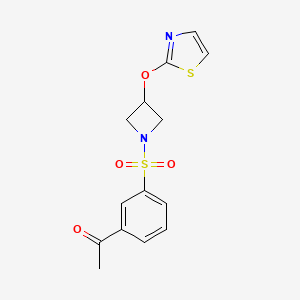

1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone , also known by its chemical formula C₁₁H₁₃NO , is a synthetic organic compound. Its molecular weight is approximately 175.23 g/mol . The compound features a thiazole ring, an azetidine ring, and a sulfonyl group, making it intriguing for medicinal chemistry research.

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the thiazole ring, azetidine ring, and subsequent sulfonylation. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the benzo[d]thiazol-2-yloxy moiety plays a crucial role in the overall synthesis.

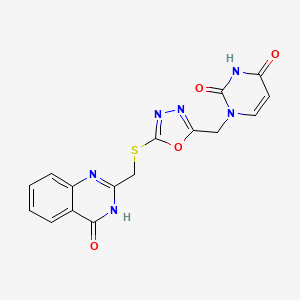

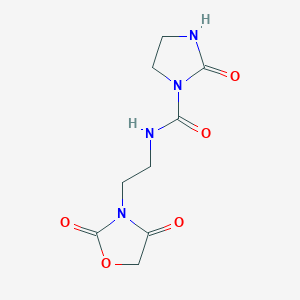

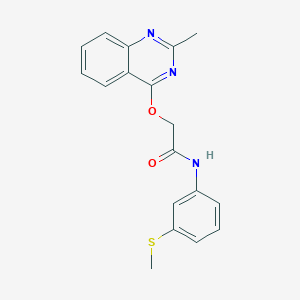

Molecular Structure Analysis

The molecular structure of 1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone consists of the following components:

- A thiazole ring (linked to the azetidine ring)

- An azetidine ring (containing the sulfonyl group)

- A phenyl group attached to the azetidine ring

Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound. It participates in various reactions, including nucleophilic substitutions, acylations, and cyclizations. Understanding its reactivity profile is essential for designing derivatives with improved properties.

Physical And Chemical Properties Analysis

- Physical State : Solid

- Melting Point : Varies (depending on crystalline form)

- Solubility : Soluble in organic solvents (e.g., DMSO, acetone)

- Stability : Sensitive to light and moisture

Scientific Research Applications

Antibacterial and Antifungal Activities :

- A study by Woulfe and Miller (1985) described the synthesis of azetidinyl derivatives, showing significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

- Parvez et al. (2010) synthesized N-thiazole, 3-phenyl, 4-substituted phenyl azetidine-2-ones and evaluated their antibacterial activities, indicating a significant correlation between structure and activity (Parvez et al., 2010).

- Bhadraiah et al. (2020) conducted a study on thiazolo-pyrimidine analogues, which showed broad-spectrum antibacterial and antifungal properties (Bhadraiah et al., 2020).

Synthesis and Characterization for Antimicrobial Applications :

- Hussein et al. (2020) synthesized new thiazolidinone and azetidinone analogues based on thiazole moieties, which exhibited significant antimicrobial activity against multidrug-resistant strains (Hussein et al., 2020).

- Patel and Mistry (2004) synthesized novel sulphonamides and evaluated their antibacterial efficacy, further highlighting the potential of these compounds in antimicrobial applications (Patel & Mistry, 2004).

Molecular Docking and Cancer Research :

- Bashandy (2015) described the synthesis of novel sulfonamides and their evaluation against human liver cancer, providing insights into the potential anticancer applications of these compounds (Bashandy, 2015).

Total Synthesis and Structural Analysis :

- Reeve and Coley (1979) discussed the total synthesis and structural analysis of related compounds, contributing to the understanding of their chemical properties (Reeve & Coley, 1979).

Safety And Hazards

- Combustibility : Classified as a combustible solid (Storage Class Code 11)

- WGK : Water hazard class 3 (moderately hazardous)

- Flash Point : Not applicable (due to solid state)

Future Directions

Future research should focus on:

- Biological Activity : Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer, or antimicrobial properties).

- Derivatives : Design and synthesize derivatives to enhance selectivity and efficacy.

- Toxicology : Assess safety profiles and potential adverse effects.

Please note that this analysis is based on available information, and further studies are necessary to uncover the full potential of this compound. For more detailed insights, consult relevant scientific literature12.

properties

IUPAC Name |

1-[3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-10(17)11-3-2-4-13(7-11)22(18,19)16-8-12(9-16)20-14-15-5-6-21-14/h2-7,12H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYZIUPTYDMCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2918523.png)

![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2918524.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)

![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)

![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)